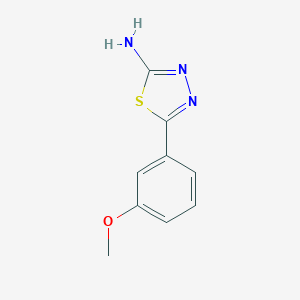

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGAXEWJZHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356114 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-15-5 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

A 2014 patent outlines a high-yield solid-phase method using 3-methoxybenzoic acid , thiosemicarbazide, and phosphorus pentachloride (PCl₅). The protocol involves:

-

Grinding equimolar ratios of thiosemicarbazide (1 mol), 3-methoxybenzoic acid (1–1.2 mol), and PCl₅ (1–1.2 mol) at room temperature.

-

Neutralizing the crude product with alkaline solution (pH 8–8.2).

-

Filtering and recrystallizing to obtain the target compound in >91% yield.

Advantages :

-

Minimal solvent use.

-

Short reaction time (30–60 minutes).

-

High scalability and low toxicity compared to traditional POCl₃ methods.

Mechanistic Insight :

PCl₅ acts as both a dehydrating agent and cyclization promoter, converting the carboxylic acid to an acyl chloride intermediate, which reacts with thiosemicarbazide to form the thiadiazole ring.

Acid-Catalyzed Cyclization

Conventional liquid-phase methods employ strong acids (H₂SO₄, POCl₃, SOCl₂) to facilitate cyclization:

Sulfuric Acid Catalysis

Phosphorus Oxychloride (POCl₃) Method

Thionyl Chloride (SOCl₂) Activation

-

Procedure : 3-Methoxybenzoic acid is first converted to its acyl chloride using SOCl₂, followed by reaction with thiosemicarbazide (4 hours, 70°C).

Comparative Data :

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Liquid | 4 | 68 |

| POCl₃ | Liquid | 3 | 72 |

| SOCl₂ | Liquid | 4 | 65 |

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields:

Microwave with H₂SO₄

Microwave with POCl₃

Advantages :

-

10–20x faster than conventional methods.

-

Comparable or superior yields.

Challenges :

Eco-Friendly Polyphosphate Ester (PPE)-Mediated Synthesis

A 2021 study introduced a one-pot method using PPE as a non-toxic cyclodehydrating agent:

-

Reaction : Thiosemicarbazide and 3-methoxybenzoic acid are stirred with PPE at 80°C for 2 hours.

-

Workup : Simple filtration and recrystallization yield 78–82% product.

Key Benefits :

-

Avoids hazardous chlorinating agents.

-

Three-step process integrated into one pot.

Comparative Analysis of Methodologies

| Parameter | PCl₅ Grinding | H₂SO₄ | POCl₃ | Microwave | PPE |

|---|---|---|---|---|---|

| Time | 0.5–1 h | 4 h | 3 h | 5–10 min | 2 h |

| Yield | >91% | 68% | 72% | 70–74% | 78–82% |

| Toxicity | Low | High | High | Moderate | Low |

| Scalability | High | Moderate | Moderate | Low | High |

Insights :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas under appropriate conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrothiadiazole derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting key cellular functions. In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50.0 μg/mL |

Anticancer Properties

The compound has been extensively studied for its anticancer activity. It induces apoptosis in various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| A549 | 5.41 |

| SK-MEL-2 | 15.22 |

| SK-OV-3 | 22.19 |

These results suggest that the compound may serve as a lead in developing new anticancer therapies.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Agricultural Applications

This compound is being explored for its potential use as an agricultural pesticide. Its biological activity suggests it may effectively target pests while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Foroumadi et al. evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound demonstrated notable activity against multiple bacterial strains, supporting its potential as a new antimicrobial agent . -

Anticancer Research :

In a study published in MDPI, researchers synthesized novel thiadiazole derivatives and assessed their antiproliferative effects on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Insights:

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in anticonvulsant derivatives) enhance metabolic stability and target binding .

- Hybrid Scaffolds : Schiff base derivatives (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl] analogues) demonstrate improved anticancer potency, likely due to extended π-conjugation .

Anticancer Activity

- The target compound’s analogues, such as 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine derivatives, exhibit notable cytotoxicity against HeLa, Hep-G2, and MCF7 cell lines, with IC₅₀ values as low as 1.28 μg/mL . In contrast, oxadiazole-substituted variants (e.g., 1,3,4-oxadiazol-2-yl derivatives) show weaker hydrogen-bonding interactions with cancer targets compared to thiadiazoles .

Antimicrobial Activity

Anticonvulsant Activity

- Chlorine-substituted analogues (e.g., 5-[4-chloro-2-(2-chlorophenoxy)phenyl] derivatives) show ED₅₀ values of 20.11 mg/kg in maximal electroshock (MES) tests, outperforming unsubstituted thiadiazoles .

Physicochemical and ADMET Properties

- Solubility : Methoxy groups generally improve aqueous solubility compared to alkyl or halogen substituents .

- Stability : Thiadiazoles with electron-withdrawing groups (e.g., nitro) exhibit longer plasma half-lives .

- ADMET : While specific data for the target compound are lacking, analogues like GSK693 (a thiadiazole-containing InhA inhibitor) show favorable pharmacokinetic profiles, suggesting scaffold tunability .

Biological Activity

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their pharmacological potential. The general structure can be represented as follows:

The synthesis typically involves the reaction of thiosemicarbazide with appropriate aromatic aldehydes or isocyanates under controlled conditions to yield thiadiazole derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- In vitro studies have shown that this compound demonstrates potent inhibitory effects on cell proliferation in human cancer lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) with IC50 values ranging from 5.41 µM to 22.19 µM depending on the specific cell line and experimental conditions .

Table 1: Anticancer Activity of this compound

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against a range of bacterial and fungal strains:

- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential .

- Fungal Activity : Against fungal strains such as Aspergillus niger, the compound has demonstrated moderate antifungal activity. Comparative studies show that its efficacy is often superior to standard antifungal agents like fluconazole .

Table 2: Antimicrobial Activity Summary

| Microorganism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterial | 32.6 | |

| Escherichia coli | Bacterial | 47.5 | |

| Aspergillus niger | Fungal | Moderate |

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and other apoptotic factors.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in fungi.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic settings:

- Study on Cancer Cell Lines : A series of experiments conducted by Alam et al. revealed that derivatives similar to this compound significantly suppressed tumor growth in vitro across multiple human cancer cell lines .

- Antimicrobial Efficacy Trials : In a comparative study assessing various thiadiazole derivatives, researchers found that those containing the methoxy group exhibited superior antimicrobial properties compared to their non-substituted counterparts .

Q & A

Q. How can machine learning models accelerate the discovery of novel 1,3,4-thiadiazole derivatives with enhanced bioactivity?

- Methodology : Chemical software (e.g., Schrödinger Suite) enables virtual screening of substituent libraries. QSAR models trained on existing data (e.g., IC₅₀ values for antifungal activity) predict promising candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.